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Compound of Interest

Compound Name: Ap-18

Cat. No.: B1665580 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide to the preclinical administration of Apelin peptides and the

TRPA1 inhibitor AP-18 in animal models.

Introduction
The designation "Ap-18" can be ambiguous and may refer to different compounds in scientific

literature. This document provides detailed application notes and protocols for two distinct

molecules often associated with this nomenclature: the endogenous Apelin peptides

(specifically isoforms like Apelin-13, -17, and -36) and the synthetic TRPA1 channel inhibitor

AP-18. To ensure clarity and accuracy in experimental design, separate sections are dedicated

to each compound, summarizing their dosage, administration, and relevant signaling pathways

for use in animal model studies.

Section 1: Apelin Peptides (Apelin-13, -17, -36)
Apelin peptides are endogenous ligands for the G protein-coupled APJ receptor. They are

implicated in a wide range of physiological processes, including cardiovascular function, fluid

homeostasis, and metabolism. Various isoforms, such as Apelin-13, Apelin-17, and Apelin-36,

are used in preclinical research to investigate their therapeutic potential.
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Data Presentation: Apelin Peptide Dosages in Animal
Models
The following table summarizes reported dosages and effects of different apelin isoforms in

various animal models.
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Animal
Model

Apelin
Isoform

Dosage
Administr
ation
Route

Frequenc
y

Observed
Effects

Referenc
e(s)

Rat

(Wistar,

Sprague-

Dawley,

SHR)

Apelin-13
3, 6, 15

nmol/kg

Intravenou

s (IV)

Single

dose

Acute

reduction

in blood

pressure

[1]

Rat

(Wistar)
Apelin-13

10, 20, 40

nmol/kg

Intravenou

s (IV)

Single

dose

Reduction

in blood

pressure in

2K1C

hypertensiv

e model

[1]

Rat

(Sprague-

Dawley)

[Pyr1]-

Apelin-13

10 - 1000

nM

(infusion)

Intravenou

s (IV)

Continuous

infusion

No

significant

effect on

blood

pressure or

myocardial

contractility

[2][3]

Rat
[Pyr1]-

Apelin-13
1, 5 µg Intrathecal

Not

specified

Improved

locomotor

activity,

reduced

pain

symptoms

[4]

Mouse Apelin-13
1, 3 µ

g/mouse

Intracerebr

oventricula

r (i.c.v.)

Single

dose

Decreased

food and

water

intake

[5]

Mouse

(C57BL/6)

Apelin-13 Not

specified

Not

specified

Not

specified

Cardioprot

ective

against

[6]
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ischemia-

reperfusion

injury

Mouse

(C57BL/6

DIO)

Apelin-36

(PEGylated

)

3, 10

mg/kg

Subcutane

ous (SC)

Single

dose

Lowered

blood

glucose

and

reduced

food intake

[7]

Mouse

(High-fat

fed)

Acylated

Apelin-13

amide

analogues

25 nmol/kg
Intraperiton

eal (IP)

Daily for 28

days

Reduced

food

intake,

body

weight, and

blood

glucose

[8]

Dog
[Pyr1]-

Apelin-13

10 - 1000

nM

(infusion)

Intravenou

s (IV)

Continuous

infusion

Dose-

dependent

increase in

heart rate

and

coronary

blood flow

[2][3]

Pig
[Pyr1]-

Apelin-13

10 - 1000

nM

(infusion)

Intravenou

s (IV)

Continuous

infusion

No

significant

effect on

hemodyna

mics or

coronary

blood flow

[2][3]

Experimental Protocols: Apelin Peptide Administration
1. Intravenous (IV) Bolus Injection in Rats:
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Objective: To assess the acute cardiovascular effects of Apelin-13.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Reagent Preparation: Dissolve Apelin-13 in sterile saline (0.9% NaCl) to the desired

concentration.

Procedure:

Anesthetize the rat (e.g., with ketamine/xylazine, 87/13 mg/kg i.m.).

surgically expose the jugular vein for injection and the carotid artery for blood pressure

monitoring.

Administer a single bolus injection of the Apelin-13 solution via the jugular vein.

Continuously monitor cardiovascular parameters such as blood pressure and heart rate.

2. Intracerebroventricular (i.c.v.) Injection in Mice:

Objective: To investigate the central effects of Apelin-13 on food intake.

Animal Model: Male mice.

Reagent Preparation: Dissolve Apelin-13 in sterile artificial cerebrospinal fluid (aCSF).

Procedure:

Anesthetize the mouse and place it in a stereotaxic frame.

Perform a craniotomy to expose the target brain region (e.g., lateral ventricle).

Slowly inject the Apelin-13 solution (e.g., 1 or 3 µg in a small volume) into the ventricle

using a microsyringe.

After recovery, monitor food and water intake over a specified period (e.g., 4 hours).

3. Subcutaneous (SC) Injection in Mice:
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Objective: To evaluate the metabolic effects of long-acting Apelin-36 analogues.

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

Reagent Preparation: Dissolve the PEGylated Apelin-36 analogue in a suitable vehicle.

Procedure:

Gently restrain the mouse.

Lift the skin on the back to form a tent.

Insert the needle into the base of the tented skin and inject the solution.

Monitor parameters such as blood glucose levels and food intake at specified time points

post-injection.

Visualization: Apelin/APJ Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Apelin to its

receptor, APJ.
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Caption: Apelin/APJ receptor signaling pathway.

Section 2: TRPA1 Inhibitor AP-18
AP-18 is a small molecule that acts as a potent and selective inhibitor of the Transient

Receptor Potential Ankryin 1 (TRPA1) ion channel.[9] TRPA1 is a non-selective cation channel

involved in the detection of noxious stimuli, leading to pain, inflammation, and respiratory
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irritation. AP-18 is utilized in preclinical research to explore the therapeutic potential of TRPA1

antagonism.

Data Presentation: AP-18 Dosages in Animal Models
The following table summarizes the available data on AP-18 administration in animal models.

Systemic dosage information for AP-18 is limited in the reviewed literature; therefore, data from

local administration and formulation protocols are provided.

Animal
Model

Dosage/Co
ncentration

Administrat
ion Route

Frequency
Observed
Effects

Reference(s
)

Mouse 1 mM

Intraplantar

(hind paw

injection)

Single dose

Blocked

cinnamaldehy

de-induced

nociceptive

events

[9]

Mouse Not specified Not specified Not specified

Reversed

complete

Freund's

adjuvant

(CFA)-

induced

mechanical

hyperalgesia

[9]

Guinea Pig
10-100 µmol/l

(in vitro)

In vitro organ

bath

Not

applicable

Caused

smooth

muscle

relaxation in

the small

intestine

Note on Systemic Dosing: While specific systemic (e.g., mg/kg) dosages for AP-18 are not

readily available in the provided search results, a formulation for intraperitoneal and oral

administration in mice at a concentration of 2.5 mg/mL has been described.[9] Researchers

should perform dose-ranging studies to determine the optimal systemic dose for their specific

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1665580?utm_src=pdf-body
https://www.benchchem.com/product/b1665580?utm_src=pdf-body
https://www.benchchem.com/product/b1665580?utm_src=pdf-body
https://www.benchchem.com/product/b1665580?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9572910/
https://pubmed.ncbi.nlm.nih.gov/9572910/
https://www.benchchem.com/product/b1665580?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9572910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


model. For reference, other TRPA1 antagonists like HC-030031 have been used systemically

in rodents at doses of 100-300 mg/kg (i.p.).

Experimental Protocols: AP-18 Administration
1. Intraplantar (i.pl.) Injection in Mice for Nociception Models:

Objective: To assess the local analgesic effects of AP-18.

Animal Model: Male mice.

Reagent Preparation: Dissolve AP-18 in a vehicle suitable for local injection (e.g., saline with

a small percentage of DMSO and Tween-80 to aid solubility).

Procedure:

Gently restrain the mouse.

Inject a small volume (e.g., 20 µL) of the AP-18 solution into the plantar surface of the hind

paw.

After a predetermined time, induce a nociceptive response (e.g., by injecting a TRPA1

agonist like cinnamaldehyde into the same paw).

Observe and quantify nocifensive behaviors (e.g., licking, flinching).

2. Preparation of AP-18 for Systemic Administration (Oral/Intraperitoneal):

Objective: To prepare a formulation of AP-18 for systemic administration in mice.

Reagent Preparation (for a 2.5 mg/mL suspension):[9]

Prepare a stock solution of AP-18 in DMSO (e.g., 25 mg/mL).

For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of

PEG300. Mix thoroughly.

Add 50 µL of Tween-80 and mix again.
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Add 450 µL of saline to bring the final volume to 1 mL.

Procedure:

Oral (p.o.) gavage: Administer the prepared suspension directly into the stomach using a

gavage needle.

Intraperitoneal (i.p.) injection: Inject the suspension into the peritoneal cavity.

Note: A pilot study is recommended to determine the effective and well-tolerated dose

range.

Visualization: Experimental Workflow and TRPA1
Inhibition
The following diagrams illustrate a general experimental workflow for in vivo studies and the

mechanism of TRPA1 channel inhibition.
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Caption: General experimental workflow for animal studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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